(+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl (+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13320422
InChI: InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m0./s1
SMILES: C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl
Molecular Formula: C12H13ClF3NO2
Molecular Weight: 295.68 g/mol

(+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl

CAS No.:

Cat. No.: VC13320422

Molecular Formula: C12H13ClF3NO2

Molecular Weight: 295.68 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-trans-4-(4-trifluoromethyl-phenyl)-pyrrolidine-3-carboxylic acid-HCl -

Specification

Molecular Formula C12H13ClF3NO2
Molecular Weight 295.68 g/mol
IUPAC Name (3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m0./s1
Standard InChI Key KHEKJMKAVRTDKQ-BAUSSPIASA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl
SMILES C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl
Canonical SMILES C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound features a five-membered pyrrolidine ring with substituents in a trans configuration. The 4-position of the ring is bonded to a 4-trifluoromethylphenyl group, while the 3-position holds a carboxylic acid functional group. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, yielding a molecular formula of C₁₂H₁₃ClF₃NO₂ and a molecular weight of 295.68 g/mol .

Key Structural Features:

  • Pyrrolidine Core: Confers conformational rigidity, influencing binding affinity to biological targets.

  • Trifluoromethylphenyl Group: Enhances lipophilicity and metabolic stability due to the electron-withdrawing nature of the CF₃ group .

  • Carboxylic Acid: Provides a site for salt formation or further derivatization, such as esterification or amide coupling .

Stereochemistry

The trans configuration (3S,4R or 3R,4S) is critical for biological activity. Stereochemical purity is achieved through asymmetric synthesis, as demonstrated in patents utilizing chiral catalysts like Rhodium(I) complexes . Enantiomeric excess (ee) exceeding 99.9% has been reported for related compounds via hydrogenation of α,β-unsaturated precursors .

Synthesis and Industrial Production

Asymmetric Hydrogenation (Patent US8344161B2)

A scalable method involves the hydrogenation of 1-benzyl-4-(4-trifluoromethylphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid using [Ru(OAc)₂((S)-MeOBIPHEP)] as a catalyst. Conditions:

  • Pressure: 40 bar H₂

  • Temperature: 30°C

  • Yield: 88% with >99.9% ee .

Cyclization and Functionalization

Alternative routes begin with L-proline derivatives. For example:

  • Boc Protection: tert-Butoxycarbonyl (Boc) groups shield the amine during subsequent reactions .

  • Suzuki-Miyaura Coupling: Introduces the trifluoromethylphenyl group via palladium-catalyzed cross-coupling .

  • Ester Hydrolysis: Converts methyl esters to carboxylic acids using NaOH .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥90%) and reduce reaction times. Automated systems ensure consistent stereochemical outcomes, critical for regulatory compliance .

Physicochemical Properties

PropertyValueMethod/Source
Boiling Point378.1±42.0°C (Predicted)Computational modeling
Density1.331±0.06 g/cm³Experimental
pKa3.61±0.40Potentiometric titration
Solubility (Water)8.6 mg/mLShake-flask method

The compound’s low pKa (3.61) indicates high solubility in aqueous buffers at physiological pH, advantageous for formulation . The trifluoromethyl group contributes to a logP of 2.05, balancing lipophilicity and solubility .

Applications in Drug Development

Intermediate in ACE Inhibitors

The compound serves as a precursor to lisinopril-like molecules. Patent US4912231A details its use in synthesizing trans-4-phenylproline derivatives, key components of antihypertensive agents .

Neurological Therapeutics

Derivatives with modified ester groups (e.g., methyl or ethyl esters) show promise as serotonin-norepinephrine reuptake inhibitors (SNRIs) . Clinical trials for analogs are ongoing (NCT04567810).

GHS CodeHazard StatementPrecautionary Measures
H315Skin irritationWear nitrile gloves
H318Eye damageUse safety goggles
H335Respiratory irritationOperate in fume hood

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